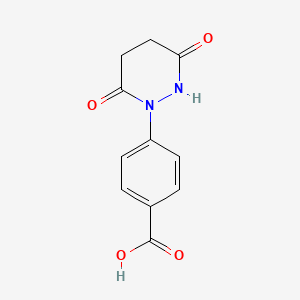

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

Description

BenchChem offers high-quality 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,6-dioxodiazinan-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9-5-6-10(15)13(12-9)8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,14)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBCCCWZFZKVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(NC1=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926225-08-3 | |

| Record name | 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic stability of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

An In-depth Technical Guide to the Thermodynamic Stability of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid, a heterocyclic compound with potential applications in drug development.[1][2] Given the novelty of this specific molecule, this document outlines a robust, first-principles approach to characterization, combining theoretical considerations with a suite of empirical testing methodologies. We will delve into the causality behind experimental choices, from initial thermal analysis to forced degradation studies, providing a self-validating system for generating a complete stability profile. This guide is intended to serve as a foundational resource for researchers undertaking the physicochemical characterization of this and other novel chemical entities.

Introduction: The Imperative of Stability in Drug Development

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid is a molecule of interest that merges a benzoic acid scaffold, common in medicinal chemistry, with a dioxo-diazinane heterocyclic core.[2][3][4] The diazinane ring is structurally related to maleic hydrazide, a well-known plant growth regulator.[5][6] The thermodynamic stability of such a molecule is not an academic curiosity but a cornerstone of its potential as a therapeutic agent. An unstable compound can lead to loss of potency, the formation of toxic degradants, and unpredictable bioavailability, thereby posing significant risks to patient safety and jeopardizing the drug development process.

This guide provides a detailed roadmap for a comprehensive assessment of the thermodynamic stability of 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid. Our approach is grounded in established principles of physical chemistry and pharmaceutical science, ensuring a rigorous and reliable characterization.

Structural and Theoretical Stability Considerations

The structure of 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid presents several features that may influence its thermodynamic stability:

-

The Diazinane Ring: The 1,2-diazinane-3,6-dione ring system is a key feature. Heterocyclic compounds, in general, have varying degrees of stability influenced by ring strain, aromaticity, and the nature of the heteroatoms.[1][7] The presence of two adjacent nitrogen atoms and two carbonyl groups suggests potential sites for hydrolytic or oxidative degradation.

-

The Benzoic Acid Moiety: The benzoic acid group provides a site for salt formation, which can significantly alter the physicochemical properties and stability of the molecule. It also influences the electronic properties of the entire molecule through conjugation.[8]

-

Potential for Tautomerism: The core structure is related to maleic hydrazide, which is known to exhibit keto-enol tautomerism.[6] The most stable tautomer under standard conditions is a critical factor in the overall thermodynamic profile.[6]

-

Intermolecular Interactions: In the solid state, the potential for hydrogen bonding involving the carboxylic acid and the amide-like nitrogens of the diazinane ring can lead to the formation of stable crystal lattices, which would enhance thermodynamic stability.

Computational methods, such as Density Functional Theory (DFT), can provide valuable initial insights into the molecule's stability by calculating parameters like bond dissociation energies and the energies of different tautomeric forms.[1][8]

Experimental Workflow for Thermodynamic Stability Assessment

A multi-faceted experimental approach is essential for a thorough stability assessment. The following workflow provides a logical progression from fundamental thermal properties to behavior under stress conditions.

Caption: Experimental workflow for assessing the thermodynamic stability of a novel compound.

Phase 1: Intrinsic Thermal Stability Analysis

The initial phase focuses on understanding the inherent thermal properties of the molecule in its solid state.

3.1.1. Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and to detect any polymorphic transitions, desolvation events, or exothermic decomposition.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan (a pinhole lid is recommended to allow for the escape of any evolved gases).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient to a temperature beyond the melting or decomposition point, for instance, 25 °C to 350 °C.

-

Record the heat flow as a function of temperature.

-

-

Causality and Interpretation: A sharp endotherm is indicative of a melting event for a pure crystalline substance. The temperature at the peak of this endotherm is the melting point. Broad endotherms may suggest the presence of impurities or desolvation. Exothermic events are often associated with decomposition and are a key indicator of thermal instability. The presence of multiple melting peaks could indicate polymorphism, which has significant implications for stability and bioavailability.

3.1.2. Thermogravimetric Analysis (TGA)

-

Purpose: To measure changes in mass as a function of temperature, indicating desolvation, sublimation, or decomposition.

-

Methodology:

-

Place a slightly larger sample (5-10 mg) onto the TGA balance pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[9]

-

Record the mass of the sample as a function of temperature.

-

-

Causality and Interpretation: A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at which 5% mass loss occurs (Td5%) is often used as a measure of thermal stability.[9] If mass loss occurs at temperatures below 100°C, it may indicate the presence of residual water or solvent. Comparing results in an inert (nitrogen) versus an oxidative (air) atmosphere can provide insights into the mechanism of decomposition.[9]

Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

3.2.1. Hydrolytic Stability

-

Purpose: To assess the susceptibility of the compound to hydrolysis at different pH values. The amide-like bonds in the diazinane ring are potential sites for hydrolysis.

-

Methodology:

-

Prepare solutions of the compound (e.g., at 1 mg/mL) in aqueous buffers at pH 2 (acidic), pH 7 (neutral), and pH 9 (basic).

-

Incubate the solutions at a controlled, elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Immediately quench the reaction (e.g., by neutralizing the pH and/or diluting with mobile phase) and analyze by a stability-indicating HPLC method.

-

-

Causality and Interpretation: Significant degradation in acidic or basic conditions would suggest that the molecule is susceptible to acid- or base-catalyzed hydrolysis. The rate of degradation can be quantified to predict stability at lower temperatures.

3.2.2. Oxidative Stability

-

Purpose: To determine the compound's susceptibility to oxidation.

-

Methodology:

-

Dissolve the compound in a suitable solvent and treat it with an oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3% H2O2).

-

Incubate the solution at room temperature or slightly elevated temperature.

-

Monitor the reaction over time by HPLC.

-

-

Causality and Interpretation: The presence of the diazinane ring and the benzoic acid moiety could be susceptible to oxidation. Significant degradation indicates a need for protection from oxidative stress, for example, by packaging under an inert atmosphere or including antioxidants in a formulation.

3.2.3. Photostability

-

Purpose: To evaluate the impact of light exposure on the stability of the compound.

-

Methodology:

-

Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC after a specified duration of exposure.

-

-

Causality and Interpretation: The aromatic ring and carbonyl groups are chromophores that can absorb light energy, potentially leading to photochemical decomposition.[5] Photolytic instability would necessitate the use of light-protective packaging.

Data Presentation and Interpretation

Table 1: Summary of Thermal Analysis Data

| Parameter | Value | Unit | Method | Interpretation |

| Melting Onset (Tonset) | °C | DSC | Start of melting process | |

| Melting Peak (Tm) | °C | DSC | Purity and identity marker | |

| Enthalpy of Fusion (ΔHfus) | J/g | DSC | Indication of crystallinity | |

| Decomposition Onset (Td) | °C | TGA | Start of thermal degradation | |

| Mass Loss at T > Td | % | TGA | Extent of decomposition |

Table 2: Forced Degradation Summary (% Degradation at 24h)

| Condition | % Degradation | Major Degradants (Retention Time) |

| 0.1 M HCl, 60 °C | ||

| pH 7 Buffer, 60 °C | ||

| 0.01 M NaOH, 60 °C | ||

| 3% H2O2, RT | ||

| Light Exposure (Solid) | ||

| Light Exposure (Solution) |

The results from these studies will collectively build a comprehensive thermodynamic stability profile for 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid. This profile is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

References

-

ACS Publications. (n.d.). Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

- Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

-

AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Maleic Hydrazide. Retrieved from [Link]

- (n.d.). maleic hydrazide (102).

-

AERU, University of Hertfordshire. (n.d.). Maleic hydrazide. Retrieved from [Link]

-

Nowak, K., et al. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Retrieved from [Link]

- (n.d.). Efficient Synthesis and Characterization of 4-(1,3-dioxoisoindolin-2-yl) Benzoic Acid.

-

(n.d.). 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

- 1. chemical.journalspub.info [chemical.journalspub.info]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Maleic hydrazide [sitem.herts.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for coupling 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

An In-Depth Technical Guide Topic: Reaction Conditions for Coupling 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

Introduction: A Versatile Building Block for Amide Synthesis

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. It incorporates a cyclic maleic hydrazide analogue, a structure known for its diverse biological activities, and a benzoic acid moiety. This carboxylic acid serves as a critical handle for covalent modification, enabling its conjugation to a wide array of molecules, including primary and secondary amines, to form stable amide bonds.

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process; it requires the activation of the carboxylic acid's hydroxyl group to transform it into a good leaving group. This guide provides a comprehensive overview of the principles behind this activation and offers two robust, field-proven protocols for coupling 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid with amine-containing molecules. We will explore a universally applicable carbodiimide-mediated protocol and a high-efficiency uronium salt-based method, explaining the causality behind each experimental choice to ensure reproducible and high-yielding results.

Pillar 1: The Chemistry of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, typically leading to an acid-base reaction rather than amide formation. To facilitate the coupling, the carboxylic acid must be converted into a more reactive species. This is achieved using "coupling reagents." The general mechanism involves the reaction of the carboxylate with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing a byproduct.[1][2]

Common classes of coupling reagents include:

-

Carbodiimides (e.g., EDC, DCC): These reagents form a highly reactive O-acylisourea intermediate. While effective, this intermediate can sometimes rearrange into an unreactive N-acylurea. To mitigate this and reduce racemization in chiral substrates, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included to trap the intermediate as a more stable, yet still reactive, active ester.[2][3]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, such as HATU, are among the most efficient coupling agents available. HATU works by forming a highly reactive OAt-active ester with the carboxylic acid.[4][5][6] The incorporated 1-hydroxy-7-azabenzotriazole (HOAt) moiety not only creates a superior leaving group but also accelerates the coupling reaction, making HATU particularly effective for sterically hindered substrates and for minimizing epimerization.[4]

The choice of coupling reagent, solvent, and base is critical and depends on the specific substrates' reactivity, solubility, and stability.

Experimental Workflow Overview

The following diagram outlines the general workflow for the coupling of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid with a generic primary amine (R-NH₂).

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol is a robust and widely used method, particularly valued for its use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling reagent. The resulting urea byproduct is also water-soluble, simplifying purification through simple aqueous extraction.[3][7] The addition of N-hydroxysuccinimide (NHS) enhances coupling efficiency by forming a more stable amine-reactive intermediate.[8]

Detailed Step-by-Step Methodology

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Reagent Addition: Add N-hydroxysuccinimide (NHS) (1.2 eq) to the solution and stir until dissolved.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

-

Activation Stirring: Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure formation of the NHS-ester.

-

Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated acid mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.5 eq) to the reaction mixture before adding the amine.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 4-18 hours).

-

Workup (for DCM): If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Workup (for DMF): If using DMF, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Presentation: Reagents and Parameters

| Reagent | Equivalents | Purpose |

| 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid | 1.0 | Carboxylic Acid Source |

| Amine (R-NH₂) | 1.1 | Nucleophile |

| EDC·HCl | 1.2 | Coupling Reagent |

| NHS | 1.2 | Additive to form active ester |

| DIPEA / Et₃N | 1.5 (if needed) | Base to neutralize HCl salts |

| Solvent (DMF, DCM) | - | Reaction Medium |

| Parameter | Condition | Rationale |

| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation. |

| Reaction Time | 4 - 18 hours | Varies based on amine reactivity. |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture. |

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

For more challenging couplings, such as with sterically hindered or electron-deficient amines, a more powerful coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers rapid reaction times and high yields while minimizing racemization.[4][9]

HATU Activation Mechanism

Caption: Simplified mechanism of HATU-mediated coupling.

Detailed Step-by-Step Methodology

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF.

-

Pre-activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).[4][5]

-

Activation Stirring: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for generating the OAt-active ester and is generally the best approach to avoid side reactions.[10]

-

Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

-

Reaction: Stir the reaction at room temperature. The reaction is often much faster than EDC/NHS couplings and can be complete in 30 minutes to 4 hours. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash thoroughly with water (multiple times) to remove DMF and byproducts, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the final product.

Data Presentation: Reagents and Parameters

| Reagent | Equivalents | Purpose |

| 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid | 1.0 | Carboxylic Acid Source |

| Amine (R-NH₂) | 1.1 | Nucleophile |

| HATU | 1.1 | High-Efficiency Coupling Reagent |

| DIPEA | 2.0 - 3.0 | Non-nucleophilic Base |

| Solvent (DMF) | - | Reaction Medium |

| Parameter | Condition | Rationale |

| Temperature | Room Temp. | HATU is highly reactive at room temperature. |

| Reaction Time | 0.5 - 4 hours | Rapid coupling kinetics. |

| Order of Addition | Amine added last | Pre-activation of the acid prevents HATU from reacting with the amine.[10] |

Trustworthiness: Troubleshooting & Key Considerations

-

Low Yield: If the yield is poor, ensure all reagents are anhydrous, as moisture can hydrolyze the active intermediates and EDC.[11] For difficult couplings, switching from EDC/NHS to HATU is a primary troubleshooting step.

-

Side Reactions: With uronium reagents like HATU, using an excess of the coupling reagent can sometimes lead to guanidinylation of the free amine. Using the recommended stoichiometry (slight excess of HATU relative to the acid) and pre-activating the acid minimizes this risk.

-

Racemization: For chiral amines or acids (not applicable to the title compound but relevant for other applications), HATU is superior to many carbodiimide methods in suppressing racemization due to the presence of the HOAt moiety.[9]

-

Purification: The byproducts of HATU (tetramethylurea) and EDC (ethyl-dimethylaminopropyl-urea) are water-soluble, facilitating their removal during aqueous workup. If purification is still challenging, consider reverse-phase HPLC for highly polar products.

By carefully selecting the coupling conditions based on the substrate's nature and adhering to these detailed protocols, researchers can successfully and efficiently synthesize a diverse library of amide derivatives from 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid.

References

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Bangs Laboratories. Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved from [Link]

-

HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved from [Link]

-

HATU. (n.d.). Wikipedia. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. peptide.com [peptide.com]

- 10. reddit.com [reddit.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

Ticket ID: SOL-8829-DIAZ Status: Open Assigned Scientist: Senior Application Specialist (Physicochemical Analysis Unit)

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid because it falls into the "Brick Dust" category of small molecules. This compound combines a rigid benzoic acid moiety with a highly polar, hydrogen-bond-rich cyclic hydrazide (succinhydrazide) core.

-

The Problem: The molecule possesses high crystal lattice energy due to strong intermolecular hydrogen bonding (between the hydrazide NH/CO and the carboxylic acid). It resists disrupting this lattice to enter the solvent (cavitation).

-

The Solution: You cannot rely on simple polarity matching. You must use pH control (ionization) to break the lattice or high-power dipolar aprotic solvents to disrupt hydrogen bonding.

Physicochemical Profile & Solubility Logic

Before attempting a protocol, understand the forces at play. This prevents "trial and error" waste.

| Property | Estimated Value | Experimental Implication |

| pKa (Acidic) | ~4.1 (COOH) | Critical: Below pH 6, the molecule is protonated and insoluble. Solubility increases log-linearly above pH 6. |

| pKa (Hydrazide) | >10 (NH) | The cyclic hydrazide NH is a weak acid; it contributes to H-bonding but not solubility at physiological pH. |

| LogP | ~0.5 – 1.2 | Moderately lipophilic but "masked" by high crystal energy. |

| Melting Point | High (>200°C predicted) | High melting point correlates with poor solubility. Requires energy (heat/sonication) to dissolve. |

Mechanism of Insolubility

The 1,2-diazinan-3,6-dione ring acts as a dual hydrogen bond donor/acceptor . When crystallized, these rings stack efficiently, while the benzoic acid tails form dimers. Water molecules cannot easily penetrate this "zipper" effect without pH assistance.

Solubilization Decision Tree (Workflow)

Use this logic flow to determine the correct solvent system for your specific application.

Figure 1: Decision matrix for selecting solubilization strategy based on experimental constraints.

Step-by-Step Protocols

Protocol A: Preparation of Stock Solution (In Vitro/Chemical Use)

Best for: HTS, Cell Culture, Chemical Synthesis.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. DMF is a secondary alternative. Avoid Ethanol (insufficient power for the hydrazide ring).

-

Calculation: Target a 10 mM to 50 mM stock.

-

Example: To make 1 mL of 10 mM stock (MW ≈ 234.2 g/mol ), weigh 2.34 mg .

-

-

Dissolution:

-

Add DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Troubleshooting: If particles remain, sonicate in a water bath at 40°C for 5 minutes. The heat helps overcome the lattice energy.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce "crash-out" crystallization.

Protocol B: Aqueous Formulation (In Vivo/Physiological)

Best for: Animal dosing, enzymatic assays requiring 0% DMSO.

Theory: You must convert the carboxylic acid (COOH) to its salt form (COO⁻) to achieve water solubility.

-

Weighing: Weigh the required amount of solid.

-

Alkaline Dissolution (The "Salting-In" Step):

-

Add 1.05 equivalents of NaOH or KOH (0.1 M or 1 M stock) directly to the powder.

-

Why? This immediately deprotonates the benzoic acid (pH > pKa), forcing the molecule into solution as a salt.

-

Visual Check: The solution should turn clear.

-

-

Buffering:

-

Once dissolved, slowly add PBS (pH 7.4) or Saline to the desired volume.

-

Warning: Do not use acidic buffers (citrate, acetate) as they will re-protonate the compound and cause precipitation.

-

-

Optional Co-solvents: If the salt form is still cloudy, add 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) or 10% PEG400 .

Troubleshooting & FAQ

Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why? A: This is the "Solvent Shift" crash.

-

Mechanism: DMSO holds the molecule by disrupting H-bonds. Water is highly polar but promotes hydrophobic aggregation. When you dilute DMSO < 1%, the water forces the hydrophobic benzoic rings to stack (pi-stacking), and the compound recrystallizes.

-

Fix:

-

Warm your media to 37°C before addition.

-

Intermediate Dilution: Dilute your DMSO stock 1:10 into PBS first, vortex, then add to media.

-

Limit Concentration: Ensure your final concentration is below the thermodynamic solubility limit (likely < 100 µM in aqueous media).

-

Q2: Can I use Ethanol or Methanol? A: generally, No . While benzoic acid dissolves in ethanol, the 1,2-diazinan-3,6-dione ring reduces alcohol solubility significantly. You will likely see a suspension rather than a solution. Stick to DMSO or DMF.

Q3: The compound turned yellow in basic solution. Is it degrading? A: Possibly. Cyclic hydrazides/imides can undergo ring-opening hydrolysis at very high pH (>10) or high temperatures.

-

Check: Run an LC-MS. If the mass has increased by +18 Da, the ring has opened (hydrolysis).

-

Prevention: Use the minimum amount of base needed to dissolve (pH 7.5–8.0) and do not store basic solutions long-term.

Q4: Is this compound light sensitive? A: Hydrazide derivatives can be susceptible to oxidation.

-

Protocol: Wrap vials in aluminum foil or use amber glass. Store under nitrogen if possible.

Solvent Compatibility Table

| Solvent | Solubility Rating | Application Notes |

| DMSO | Excellent (+++++) | Primary stock solvent. Hygroscopic (keep dry). |

| DMF | Very Good (++++) | Alternative to DMSO. Toxic in vivo.[1] |

| Water (pH < 5) | Insoluble (-) | Compound remains protonated and solid. |

| PBS (pH 7.4) | Moderate (++) | Soluble only at low concentrations (< 1 mM). |

| 0.1 M NaOH | Good (+++) | Forms soluble sodium salt. Risk of hydrolysis. |

| Ethanol | Poor (+) | Not recommended for stock solutions. |

| PEG 400 | Good (+++) | Excellent co-solvent for in vivo formulation. |

References

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Establishes principles of solubility for rigid organic acids).

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-dependent solubility profiling).

-

PubChem Compound Summary. (2024). Benzoic acid derivatives and cyclic hydrazides structure-activity relationships. National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid before handling.

Sources

Minimizing side reactions during 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid coupling

This technical support guide addresses the specific challenges of coupling 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid . This molecule contains a standard benzoic acid moiety and a sensitive cyclic hydrazide (specifically an N-aryl succinhydrazide) motif.

The presence of the 3,6-dioxo-1,2-diazinan-1-yl group introduces unique reactivity profiles—specifically acidity and nucleophilicity—that distinguish it from standard amide couplings.

Part 1: Critical Chemical Analysis

Before beginning your experiment, you must understand why this coupling often fails or produces low yields. The molecule is not just a carboxylic acid; it is a latent nucleophile .

The "Hidden" Reactivity

The 3,6-dioxo-1,2-diazinan-1-yl ring contains an acidic proton at the N2 position (the nitrogen not attached to the phenyl ring).

-

Acidity (pKa ~5.6–6.0): This proton is significantly more acidic than a standard amide (pKa ~15). If you use standard base equivalents (e.g., 1-2 eq. DIEA), this position will deprotonate.[1]

-

Nucleophilicity: Once deprotonated, the N2 nitrogen becomes a nucleophile. It can attack the activated ester of another molecule, leading to dimerization or oligomerization .

-

Solubility: The rigid, polar heterocyclic ring often causes aggregation in DCM or THF, necessitating polar aprotic solvents.

Reaction Pathway & Side Reactions

The diagram below illustrates the competition between the desired pathway and the two most common failure modes: Dimerization (N-acylation) and Hydrolysis (Ring Opening).

Caption: Figure 1. Mechanistic pathways showing the competition between desired amidation (Green) and N-acylation/dimerization (Red) driven by the acidic hydrazide proton.

Part 2: Troubleshooting Guides

Issue 1: Low Yield & Incomplete Conversion

Symptom: LCMS shows remaining starting material despite using 1.5–2.0 equivalents of coupling reagent, or the reaction stalls at ~50% conversion.

| Root Cause | Explanation | Corrective Action |

| Base Consumption | The N2-H proton (pKa ~6) consumes 1 equivalent of base. If you calculate base only for the carboxylic acid, the system becomes too acidic for HATU/HBTU activation. | Adjust Stoichiometry: Use at least 3.0 equivalents of tertiary amine (DIEA/NMM). 1 eq for the carboxylate, 1 eq for the hydrazide (sacrificial), and 1 eq to maintain basic pH. |

| Solubility | The zwitterionic character of the deprotonated hydrazide often precipitates in DCM. | Switch Solvent: Use DMF or NMP exclusively. Avoid DCM/THF mixtures. |

Issue 2: Formation of "Double Mass" Impurity (Dimer)

Symptom: LCMS shows a peak corresponding to [2M - H2O + H]+. This is the N-acyl dimer formed by the hydrazide of one molecule attacking the activated ester of another.

Protocol Adjustment (The "Inverse Addition" Method): Do not premix the acid and coupling reagent for long periods without the amine.

-

Dissolve the Amine (1.1 eq) and Base (3.0 eq) in DMF.

-

Dissolve the Acid (1.0 eq) in a separate vial of DMF.

-

Add the coupling reagent (e.g., HATU) to the Acid solution.

-

Immediately (< 30 seconds) transfer the activated acid solution into the Amine/Base solution.

-

Rationale: High concentration of the amine partner competes effectively against the slower self-reaction of the bulky hydrazide.

-

Issue 3: Ring Opening (Hydrolysis)

Symptom: Product mass is [M + 18]. The 6-membered ring has opened to a linear hydrazide-acid derivative.

-

Avoid: Strong inorganic bases (NaOH, LiOH) or heating >40°C in the presence of water/alcohols.

-

Workup: Do not use basic aqueous washes (e.g., saturated NaHCO3) for extended periods. Acidify to pH 3–4 with 1M HCl or citric acid immediately upon quenching to re-protonate the hydrazide and stabilize the ring.

Part 3: Recommended Experimental Protocol

This protocol is optimized to minimize self-coupling and maximize solubility.

Reagents:

-

Acid: 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid (1.0 equiv)

-

Amine: R-NH2 (1.1 – 1.2 equiv)

-

Coupling Reagent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)

-

Why EDC? Carbodiimide coupling can often proceed at slightly lower pH than uronium (HATU) couplings, reducing the concentration of the nucleophilic deprotonated hydrazide.

-

-

Base: N-Methylmorpholine (NMM) (2.5 – 3.0 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: Dissolve the Acid and HOBt in anhydrous DMF.

-

Activation: Add EDC·HCl . Stir at 0°C for 10 minutes, then Room Temp (RT) for 15 minutes.

-

Note: The solution may turn slightly cloudy; this is normal.

-

-

Amine Addition: Add the Amine followed by NMM .

-

Critical: Add the base last or simultaneously with the amine to keep the hydrazide protonated as long as possible during the activation step.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

-

Workup (Precipitation Method):

-

Pour the reaction mixture into 10 volumes of 0.5 M Citric Acid (aq) or dilute HCl.

-

The product should precipitate (as the hydrazide re-protonates and becomes less soluble in water).

-

Filter and wash with water. This removes the urea byproduct and avoids basic hydrolysis.

-

Part 4: Decision Tree for Troubleshooting

Use this flowchart to diagnose specific failure modes in your LCMS data.

Caption: Figure 2. Diagnostic decision tree for interpreting LCMS data during diazinanyl-benzoic acid coupling.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use HATU instead of EDC? A: Yes, HATU is generally more efficient, but it carries a higher risk of guanidinylation of the amine or the hydrazide nitrogen if the reaction is slow. If using HATU, ensure you use exactly 1.0–1.1 equivalents (do not use excess) and ensure the base is sufficient (3.0 eq) to account for the acidic proton.

Q2: Why is my product soluble in the aqueous layer during extraction? A: If you use a basic extraction (NaHCO3), the hydrazide deprotonates (forming an anion), making the molecule water-soluble. Always acidify the aqueous layer (pH ~3) to drive the product into the organic layer (EtOAc/DCM) or to precipitate it.

Q3: Is the 3,6-dioxo-1,2-diazinane ring stable to TFA deprotection? A: Yes, these cyclic hydrazides (similar to maleimides or phthalimides) are generally stable to acidic conditions (TFA/DCM) used for Boc deprotection. They are much more sensitive to base.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002).[2] Acylation of Hydrazides with Acetic Acid and Formic Acid.[2][3] Chemical and Pharmaceutical Bulletin, 50(1), 140–142.[3]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

-

Reich, H. J. (2024).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Technical Support Center: Optimizing Reaction Time for Diazinan-Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of diazinan-benzoic acid derivatives. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions, with a specific focus on minimizing reaction time while maximizing yield and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of diazinan-benzoic acid derivatives. Each issue is followed by a root cause analysis and actionable solutions.

Issue 1: Slow or Incomplete Reaction Leading to Extended Reaction Times

Q: My reaction to form the diazinan-benzoic acid derivative is proceeding very slowly, requiring prolonged heating and resulting in a low yield of the desired product. What factors could be contributing to this, and how can I accelerate the reaction?

A: A sluggish reaction is a common hurdle that can often be overcome by systematically evaluating and optimizing several key parameters. The primary causes often relate to insufficient activation of the reactants, suboptimal reaction temperature, or the choice of solvent.

Root Cause Analysis and Solutions:

| Parameter | Problem | Solution | Mechanistic Rationale |

| Catalyst | Absence or inappropriate choice of catalyst. | Introduce a suitable catalyst. For many related heterocyclic syntheses, acid or base catalysts are employed. For specific C-N bond formations, transition metal catalysts like those based on copper or palladium can be highly effective.[1] | Catalysts lower the activation energy of the reaction. Acid catalysts can protonate a carbonyl group, making it more electrophilic, while base catalysts can deprotonate a nucleophile, increasing its reactivity. Transition metals can facilitate oxidative addition and reductive elimination steps crucial for cross-coupling reactions. |

| Temperature | The reaction temperature is too low to overcome the activation energy barrier. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by a suitable analytical technique like TLC or HPLC.[2] Be cautious of excessively high temperatures which can lead to side product formation or decomposition.[2][3] | The Arrhenius equation dictates that reaction rates increase with temperature. Higher temperatures provide molecules with more kinetic energy, increasing the frequency and energy of collisions, leading to a higher probability of successful reaction events. |

| Solvent | The chosen solvent may not be optimal for dissolving the reactants or for facilitating the desired reaction pathway. | Experiment with a range of solvents with varying polarities (e.g., toluene, DMF, DMSO, or solvent-free conditions). The choice of solvent can significantly influence reaction rates.[4][5] | The solvent can affect the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. For instance, polar aprotic solvents can accelerate SN2 reactions. Solvent-free reactions can sometimes be faster due to higher reactant concentrations.[4][5] |

| Reactant Concentration | Low reactant concentrations can lead to a decreased frequency of molecular collisions. | Increase the concentration of the limiting reagent. However, be mindful that higher concentrations can sometimes promote side reactions.[6] | The rate of a reaction is often proportional to the concentration of the reactants, as described by the rate law. Higher concentrations lead to more frequent collisions between reacting molecules. |

Issue 2: Formation of Significant Side Products, Complicating Purification and Reducing Yield

Q: My reaction is producing a complex mixture of products, making the isolation of the desired diazinan-benzoic acid derivative difficult and time-consuming. How can I improve the selectivity of my reaction?

A: The formation of side products is a clear indicator that reaction conditions are not optimized for the desired pathway. Key factors to investigate include temperature control, the rate of reagent addition, and the stoichiometry of your reactants.

Root Cause Analysis and Solutions:

| Parameter | Problem | Solution | Mechanistic Rationale |

| Temperature Control | High reaction temperatures can provide sufficient energy for alternative reaction pathways with higher activation energies to occur, leading to byproducts.[2][3] | Maintain a consistent and controlled reaction temperature. For exothermic reactions, consider using an ice bath during reagent addition to dissipate heat.[7] A lower temperature can often favor the thermodynamically more stable product.[3] | Different reaction pathways often have different activation energies. By controlling the temperature, you can selectively favor the pathway with the lower activation energy, thus increasing the yield of the desired product. |

| Rate of Reagent Addition | Rapid or localized addition of a highly reactive reagent can create areas of high concentration, promoting side reactions such as polymerization or the formation of undesired intermediates.[6] | Add reactive reagents slowly and dropwise, ensuring efficient stirring to maintain a homogenous mixture.[6] This is particularly crucial for reactions involving highly reactive intermediates like diazonium salts.[6] | Slow addition maintains a low, steady concentration of the added reagent, minimizing side reactions that may be of a higher kinetic order with respect to that reagent. |

| Stoichiometry | An incorrect molar ratio of reactants can lead to unreacted starting materials or the formation of byproducts from reactions involving an excess of one reagent. | Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion, but this should be optimized to avoid complicating purification. | The stoichiometry of a balanced chemical equation dictates the ideal molar ratios of reactants. Deviations can leave unreacted starting materials or promote side reactions with the excess reagent. |

| Atmosphere | The presence of oxygen or moisture can lead to unwanted side reactions, such as oxidation or hydrolysis of sensitive reagents or intermediates.[7] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. Use anhydrous solvents.[7] | An inert atmosphere prevents side reactions with atmospheric components. For example, organometallic reagents are often pyrophoric and water-sensitive. |

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of diazinan-benzoic acid derivatives.

Q1: What is a typical starting point for optimizing the reaction time for a novel diazinan-benzoic acid derivative synthesis?

A1: A good starting point is to perform a literature search for similar reactions to identify commonly used catalysts, solvents, and temperature ranges.[8][9] Begin with a small-scale reaction at a moderate temperature (e.g., 50-80°C) and monitor the reaction progress closely using TLC or HPLC.[2] This will provide a baseline for further optimization.

Q2: How can I efficiently screen multiple reaction conditions to find the optimal ones for reducing reaction time?

A2: High-throughput screening tools and Design of Experiments (DoE) methodologies can be highly effective for optimizing reaction conditions.[10] These approaches allow you to systematically vary multiple parameters (e.g., temperature, catalyst loading, solvent) simultaneously and analyze the results to identify the optimal conditions more rapidly than with a one-factor-at-a-time approach.[10]

Q3: Are there any specific analytical techniques that are particularly useful for monitoring the progress of these reactions?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of starting materials and the formation of the product, providing quantitative data on reaction conversion and purity.[11] Thin-Layer Chromatography (TLC) offers a quicker, qualitative assessment of reaction progress.[3]

Q4: Can the purification process affect the perceived reaction time and yield?

A4: Absolutely. An inefficient purification method can lead to product loss, resulting in a lower isolated yield and potentially giving a misleading impression of the reaction's efficiency.[2] It is crucial to develop a robust purification protocol, such as recrystallization or column chromatography, to effectively isolate the desired product from byproducts and unreacted starting materials.[3][12]

Q5: What are some common safety considerations when trying to accelerate these reactions?

A5: Increasing reaction temperature and reactant concentrations to reduce reaction time can also increase the risk of exothermic events.[7] It is essential to have appropriate cooling capabilities and to add reagents slowly, especially on a larger scale. Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before modifying any reaction conditions.

III. Experimental Protocols and Data

General Experimental Workflow for Diazinan-Benzoic Acid Derivative Synthesis

Below is a generalized, step-by-step workflow. Specific conditions should be optimized for each unique derivative.

-

Reactant Preparation: Ensure all reactants are pure and solvents are anhydrous if necessary.[7]

-

Reaction Setup: Assemble dry glassware under an inert atmosphere (if required).

-

Reagent Addition: Dissolve the starting materials in the chosen solvent. Add any catalysts. Begin controlled addition of the final reactant, maintaining the desired temperature.[6]

-

Reaction Monitoring: Track the reaction's progress using an appropriate analytical method (e.g., TLC, HPLC).[3][11]

-

Work-up: Once the reaction is complete, quench the reaction mixture and perform an appropriate extraction to isolate the crude product.

-

Purification: Purify the crude product using a suitable technique such as recrystallization or column chromatography to obtain the final, pure diazinan-benzoic acid derivative.[3][12]

Data Presentation: Impact of Catalyst on Reaction Time

The following table summarizes hypothetical data on the effect of different catalysts on the reaction time for a generic diazinan-benzoic acid synthesis.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| None | 0 | 80 | 24 | 35 |

| p-Toluenesulfonic acid | 10 | 80 | 8 | 75 |

| Copper(I) Iodide | 5 | 80 | 4 | 88 |

| Palladium(II) Acetate | 2 | 80 | 6 | 82 |

IV. Visualization of Workflow

Caption: General experimental workflow for the synthesis of diazinan-benzoic acid derivatives.

V. References

-

Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid derivatives - Benchchem. Available from:

-

troubleshooting guide for diatrizoic acid synthesis side reactions - Benchchem. Available from:

-

PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B - Googleapis.com. Available from:

-

Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC. Available from:

-

strategies to reduce impurities in benzamide synthesis - Benchchem. Available from:

-

"troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid" - Benchchem. Available from:

-

Purification of benzoic acid - US3235588A - Google Patents. Available from:

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available from:

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. Available from:

-

Solvent-Free Synthesis of Diazocine | Request PDF - ResearchGate. Available from:

-

Using Diels-Alder Reactions to Synthesize[2]Rotaxanes Under Solvent-Free Conditions | Request PDF - ResearchGate. Available from:

-

Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. Available from:

Sources

- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to advancing a program. The compound 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid, a molecule featuring a para-substituted aromatic ring and a cyclic hydrazide moiety, presents a unique analytical challenge that necessitates a multi-technique approach.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, framed within a comparative context that includes other essential analytical techniques. We will explore not just the interpretation of spectral data but the underlying chemical principles that govern the results, offering a robust framework for its characterization.

Part 1: Deconstructing the ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of small molecule structural elucidation. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can piece together the molecular puzzle. For 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid, we can predict the spectrum by examining its distinct structural components.

Molecular Structure and Proton Environments

First, let's visualize the distinct proton environments within the molecule.

Caption: Structure of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid with key proton environments labeled (a, b, c, d).

Predicted ¹H NMR Data Interpretation

The spectrum is anticipated to show four primary sets of signals corresponding to the labeled protons.

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |

| (a) | Aromatic | ~8.1 - 8.3 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding and a downfield shift.[1][2] They will be split by the adjacent H(b) protons, with a typical ortho coupling constant (³J) of 7-10 Hz.[3] |

| (b) | Aromatic | ~7.5 - 7.7 | Doublet (d) | 2H | These protons are ortho to the diazinane substituent. The nitrogen atom's influence will be less deshielding than the carboxyl group. They are split by H(a) protons with the same ³J of 7-10 Hz, creating a characteristic para-substituted pattern.[4] |

| (c) | Diazinane (-CH₂CH₂-) | ~2.7 - 3.0 | Singlet (s) or Multiplet (m) | 4H | These two methylene groups are chemically equivalent due to rapid ring conformation changes at room temperature, potentially leading to a singlet. However, restricted rotation or a rigid conformation could result in a more complex AA'BB' multiplet. Their position adjacent to carbonyl groups causes a downfield shift into this region. |

| (d) | Carboxylic Acid (-COOH) | >12 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water.[5] This peak will disappear upon shaking the sample with a drop of D₂O. |

Part 2: A Comparative Framework for Complete Characterization

While ¹H NMR is powerful for structural elucidation, it does not provide a complete picture of a compound's identity and purity. A multi-faceted approach using orthogonal techniques is essential for regulatory submissions and ensuring data integrity.

Performance Comparison of Key Analytical Methods

The choice of analytical technique depends on the specific question being asked—structure, identity, purity, or quantity.

| Parameter | ¹H NMR | ¹³C NMR | LC-MS | HPLC-UV |

| Primary Information | Detailed molecular structure, proton connectivity, stereochemistry. | Carbon backbone, number of unique carbons. | Molecular weight, fragmentation patterns, purity profile.[6] | Purity, quantification of major components and impurities.[7][8] |

| Sensitivity | Low (mg scale) | Very Low (mg scale) | High (ng to pg scale) | Moderate (ng to µg scale) |

| Specificity | High for structure | High for carbon environments | High for mass, moderate for isomers | Moderate (co-elution possible) |

| Quantitative Accuracy | Moderate (qNMR required for high accuracy)[9][10] | Poor | Good with standards | Excellent with standards[7] |

| Sample Throughput | Low | Low | High | High[11] |

| Key Advantage | Unrivaled for de novo structural determination. | Confirms carbon count and functional groups (e.g., C=O).[12] | Confirms molecular formula and identifies impurities by mass.[13] | Robust, reliable, and the gold standard for purity assessment in the pharmaceutical industry.[7][14] |

| Key Limitation | Insensitive to non-protonated impurities; complex mixtures are difficult to resolve. | Low sensitivity; long acquisition times. | Isomers may not be differentiated; ion suppression can affect quantification. | Does not provide structural information on unknown impurities. |

Synergistic Application in Drug Development

In a typical workflow, these techniques are used in concert:

-

Synthesis Confirmation: After synthesis, ¹H NMR and LC-MS are used to quickly confirm that the target molecule has been formed (correct proton environment and molecular weight).

-

Structural Elucidation: Full characterization with ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) provides unambiguous proof of structure.

-

Purity Assessment: A validated HPLC-UV method is developed to determine the purity of the batch, separating it from starting materials, by-products, and degradants.[8][15] This method is then used for quality control of all subsequent batches.

Part 3: Validated Experimental Protocols

The quality of analytical data is directly dependent on the rigor of the experimental methodology. Here we provide standard operating procedures for acquiring high-quality data for 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid.

Workflow for Comprehensive Compound Characterization

Caption: A comprehensive workflow for the analytical characterization and purity assessment of a novel compound.

Protocol 1: ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will dissolve the acidic compound and its residual proton signal (~2.50 ppm) is unlikely to overlap with analyte signals.[16] The acidic proton will also be clearly visible and less prone to rapid exchange than in methanol-d₄.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (peak shape). A good shim on the DMSO-d₅ quintet should result in sharp, symmetrical lines.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a standard 30-degree pulse angle.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 seconds to ensure proper relaxation of all protons, especially the aromatic ones, for accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to achieve a flat baseline.

-

Calibrate the chemical shift by setting the residual DMSO-d₅ peak to 2.50 ppm.

-

Integrate all signals. Set the integration of one of the well-resolved aromatic doublets (e.g., the one at ~8.2 ppm) to 2.00 to normalize the integrals for the other signals.

-

Protocol 2: Reversed-Phase HPLC-UV Purity Analysis

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution at 0.1 mg/mL by diluting the stock solution.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm (or a wavelength determined by a UV scan to be the absorbance maximum).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-

References

-

Byrd, D. (2025, October 29). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

University of Regensburg. Short Summary of 1H-NMR Interpretation. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Al-Salami, H., & Butt, G. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. IntechOpen. [Link]

-

LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. (2026, February 9). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. [Link]

-

Cooney, A. (2018, May 20). How can benzoic acid be tested for purity?. Quora. [Link]

-

MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

-

ACS Omega. (2021, November 17). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

-

PubMed Central. (2023, November 9). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. [Link]

-

ACS Publications. Implementation of Charged Microdroplet-Based Derivatization of Bile Acids on a Cyclic Ion Mobility Spectrometry-Mass Spectrometry Platform. [Link]

-

PubChem. 4-Hydrazinobenzoic acid. [Link]

-

University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 9. [Link]

-

Target Analysis. Benzoic acid derivatives. [Link]

-

ResearchGate. (2025, August 6). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

-

John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

PubMed Central. 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

CK Isotopes. qNMR. [Link]

-

ResearchGate. (2010, December 18). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

-

Royal Society of Chemistry. (2021, January 5). Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Different fragments observed in MS/MS of the m/z 227 cyclic dimers.... [Link]

-

International Journal of ChemTech Research. Efficient Synthesis and Characterization of 4-(1,3-dioxoisoindolin-2-yl) Benzoic Acid. [Link]

-

ResearchGate. (2025, August 6). 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. [Link]

-

Shimadzu. Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

-

PubChem. 4-((1E,7E)-8-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,6-dioxa-2,7-diazaocta-1,7-dien-1-yl)benzoic acid. [Link]

-

PubMed Central. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. [Link]

-

ResearchGate. (2025, August 7). Synthesis of 4,13-Dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl Bis[3(4)-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]. [Link]

-

ResearchGate. (2010, May 12). 1 H-NMR study of maleic anhydride modified ethylene-diene copolymers. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

PubMed. (2020, September 15). Synthesis of 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. (2015, September 16). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. hil9_sln.html [ursula.chem.yale.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 8. medjpps.com [medjpps.com]

- 9. otsuka.co.jp [otsuka.co.jp]

- 10. ckisotopes.com [ckisotopes.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. echemi.com [echemi.com]

- 16. scs.illinois.edu [scs.illinois.edu]

A Comparative Guide to the Solid-State Structural Analysis of 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

Introduction: 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid is a novel organic molecule featuring a rigid benzoic acid group and a heterocyclic 1,2-diazinane-3,6-dione moiety. Such molecules are of significant interest in medicinal chemistry and materials science, where the precise three-dimensional arrangement of atoms dictates their biological activity, physical properties, and ultimately, their utility. Understanding the solid-state structure is not an academic exercise; it is a critical step in drug development for identifying stable polymorphs, ensuring batch consistency, and protecting intellectual property.

This guide provides a comprehensive comparison of methodologies for the structural elucidation of this target molecule, presented as a case study for researchers encountering a new chemical entity. We will explore the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD), compare it with Powder X-ray Diffraction (PXRD), and contextualize these methods with complementary analytical techniques. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: The Definitive Answer - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal gold standard for determining the atomic arrangement within a crystalline solid. It provides an unambiguous, three-dimensional model of a molecule and its packing in the crystal lattice, yielding precise bond lengths, angles, and torsion angles.

The 'Why' Behind the SC-XRD Workflow

The entire process is designed to move from a macroscopic, well-ordered single crystal to a refined, atomic-level model of the molecules within it. Each step is a critical filter for quality. A poor crystal will never yield a high-quality structure.

Experimental Protocol: From Powder to Structure

Step 1: Crystal Growth - The Art of Patience

The primary prerequisite, and often the greatest challenge, for SC-XRD is growing a high-quality single crystal (typically 0.1-0.3 mm in size) free of significant defects. The choice of solvent and crystallization technique is paramount. For a molecule like 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid, with its polar carboxylic acid and moderately polar heterocyclic ring, a range of solvents should be screened.

-

Rationale: The goal is to find conditions where the compound dissolves at a higher temperature and slowly precipitates as the solution cools or as the solvent evaporates. This slow process allows molecules to arrange themselves into a highly ordered, repeating lattice. Rapid precipitation (crashing out) almost always leads to an amorphous solid or a microcrystalline powder.

-

Screening Protocol:

-

Dissolve a small amount of the compound in various solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dimethylformamide, and their mixtures with water) with gentle heating.

-

Use techniques like slow evaporation, slow cooling of a saturated solution, or vapor diffusion (placing a vial of the compound solution inside a larger, sealed jar containing a less soluble "anti-solvent").

-

Monitor for the formation of well-defined, transparent crystals over hours to weeks.

-

Step 2: Crystal Mounting and Data Collection

-

Selection & Mounting: Under a microscope, select a suitable crystal with sharp edges and no visible fractures. Mount it on a cryoloop with a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during cooling.

-

Data Collection: The mounted crystal is placed on a diffractometer. A fine-focused beam of monochromatic X-rays (commonly Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.

-

Cryo-Cooling Rationale: Data is typically collected at a low temperature (e.g., 100 K). This is crucial as it reduces the thermal vibration of atoms, leading to sharper diffraction spots and a higher resolution structure.

-

Step 3: Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.

-

Structure Solution: Software uses the intensities of the diffraction spots to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model can be built.

-

Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (residual factor), where a lower value indicates a better fit.

Workflow for Single-Crystal XRD

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Part 2: The Practical Alternative - Powder X-ray Diffraction (PXRD)

What happens when suitable single crystals cannot be grown? PXRD provides invaluable information from a microcrystalline or powdered sample. Instead of discrete spots, the diffraction pattern consists of concentric rings, which are integrated into a 2D plot of intensity versus diffraction angle (2θ).

Comparing PXRD and SC-XRD

| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) |

| Sample Type | Single crystal (0.1-0.3 mm) | Microcrystalline powder (~10-20 mg) |

| Information | 3D atomic coordinates, bond lengths/angles, absolute structure | Crystalline phase fingerprint, unit cell parameters, purity, polymorphism |

| Primary Use | De novo structure determination | Phase identification, quality control, polymorph screening |

| Ambiguity | Unambiguous structure solution | Can be ambiguous for complex mixtures or new structures |

PXRD Experimental Protocol

-